
1-(4-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-2-one is an organic compound with a complex structure that includes bromine, fluorine, and a ketone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-2-one typically involves multiple steps. One common method starts with the bromination of a precursor compound, followed by the introduction of the difluoromethyl group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These methods are optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters.
化学反応の分析
Types of Reactions
1-(4-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
1-(4-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-(4-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-2-one exerts its effects involves its reactivity with various biological molecules. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity. The difluoromethyl group can influence the compound’s lipophilicity and its ability to interact with lipid membranes.
類似化合物との比較
Similar Compounds
- 1-(4-(Chloromethyl)-3-(difluoromethyl)phenyl)propan-2-one
- 1-(4-(Bromomethyl)-3-(trifluoromethyl)phenyl)propan-2-one
- 1-(4-(Bromomethyl)-3-(difluoromethyl)phenyl)ethanone
Uniqueness
1-(4-(Bromomethyl)-3-(difluoromethyl)phenyl)propan-2-one is unique due to the presence of both bromomethyl and difluoromethyl groups, which confer distinct reactivity and properties. This combination of functional groups makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.
特性
分子式 |
C11H11BrF2O |
|---|---|
分子量 |
277.10 g/mol |
IUPAC名 |
1-[4-(bromomethyl)-3-(difluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H11BrF2O/c1-7(15)4-8-2-3-9(6-12)10(5-8)11(13)14/h2-3,5,11H,4,6H2,1H3 |
InChIキー |
YUQXWWXKOYTNFU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC1=CC(=C(C=C1)CBr)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(benzenesulfonyl)-2-[[(2R)-1-methylpyrrolidin-2-yl]methyl]pyrrolo[2,3-b]pyridine](/img/structure/B14050831.png)

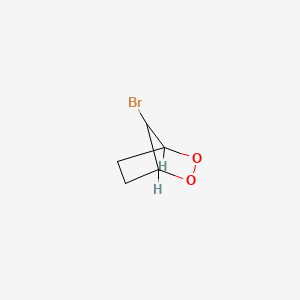
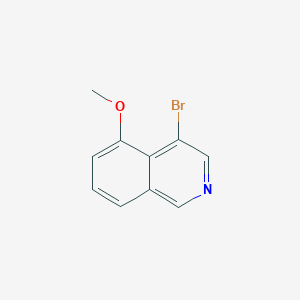
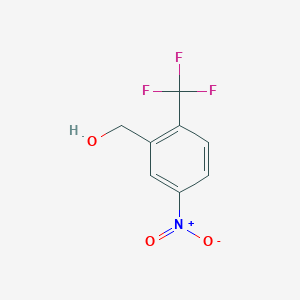
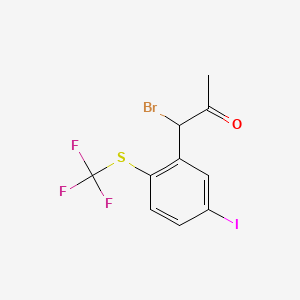
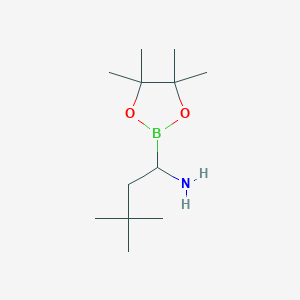
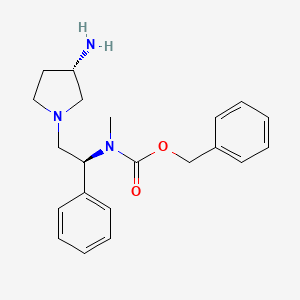
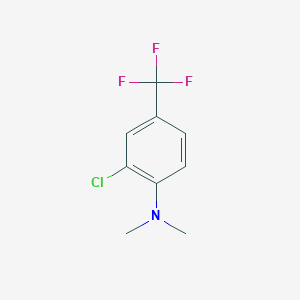
![(E)-4-Methyl-2,6-dioxo-8-(2-(tributylstannyl)vinyl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B14050864.png)
